molecular formula C12H13NO6 B7894892 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

4-Nitro-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Cat. No.: B7894892
M. Wt: 267.23 g/mol
InChI Key: FFTNPVQLOHWUTK-UHFFFAOYSA-N
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Description

4-Nitro-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is an organic compound characterized by the presence of a nitro group, a benzoic acid moiety, and a tetrahydropyran-4-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the following steps:

    Protection: The hydroxyl group is protected using tetrahydropyran to form the tetrahydropyranyl ether.

    Oxidation: The protected intermediate is then oxidized to introduce the carboxylic acid functionality.

The reaction conditions for these steps often involve the use of strong acids for nitration, protecting group reagents like dihydropyran, and oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Hydrolysis: The tetrahydropyranyl ether can be hydrolyzed under acidic conditions to regenerate the hydroxyl group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Ammonia, amines, thiols.

    Acidic Conditions: Hydrochloric acid, sulfuric acid for hydrolysis.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic aromatic substitution.

    Hydroxybenzoic Acid: From hydrolysis of the tetrahydropyranyl ether.

Scientific Research Applications

4-Nitro-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.

    Material Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide: Used in pharmaceutical research as an intermediate for drug synthesis.

    Tetrahydropyran Derivatives: Commonly used as protecting groups in organic synthesis.

Uniqueness

4-Nitro-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a nitro group and a tetrahydropyranyl ether makes it versatile for various chemical transformations and research applications.

Properties

IUPAC Name

4-nitro-3-(oxan-4-yloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-12(15)8-1-2-10(13(16)17)11(7-8)19-9-3-5-18-6-4-9/h1-2,7,9H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTNPVQLOHWUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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